4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine (CAS 478043-19-5) is a morpholinopyrimidine derivative with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. The compound features a pyrimidine core substituted with a methoxymethyl group at the 6-position, a methyl group at the 2-position, and a morpholine ring at the 4-position.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 478043-19-5
Cat. No. B2893983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine
CAS478043-19-5
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)COC
InChIInChI=1S/C11H17N3O2/c1-9-12-10(8-15-2)7-11(13-9)14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3
InChIKeyXREDTHLPBXAFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine (CAS 478043-19-5): A Morpholinopyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine (CAS 478043-19-5) is a morpholinopyrimidine derivative with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . The compound features a pyrimidine core substituted with a methoxymethyl group at the 6-position, a methyl group at the 2-position, and a morpholine ring at the 4-position. Its computed physicochemical profile includes a logP of −0.0067, topological polar surface area (TPSA) of 65.91 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a single rotatable bond, placing it within Lipinski Rule-of-Five compliant chemical space . The morpholinopyrimidine scaffold is a privileged pharmacophore extensively employed in the design of ATP-competitive kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling axis [1].

Why Generic Substitution Fails for 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine: Substituent-Position Specificity Governs Kinase Pharmacophore Recognition


Morpholinopyrimidine derivatives cannot be treated as interchangeable building blocks because minor alterations in substituent identity or ring-regiochemistry profoundly alter hydrogen-bonding geometry, lipophilicity, and target-engagement profiles. The 4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine isomer positions the morpholine at C4, the methyl at C2, and the methoxymethyl at C6 on the pyrimidine ring, generating a specific three-dimensional pharmacophore that diverges from compounds such as 4‑[2‑(methoxymethyl)pyrimidin‑4‑yl]morpholine (CAS 118779‑74‑1, methoxymethyl at C2) or 4‑[6‑(methoxymethyl)‑2‑(methylsulfanyl)pyrimidin‑4‑yl]morpholine (CAS 338748‑03‑1, methylsulfanyl replacing methyl). In the PI3K/mTOR kinase family, the orientation of the morpholine oxygen is critical for forming a conserved hydrogen bond with the hinge-region valine backbone amide, and the pyrimidine C2 and C6 substituents modulate selectivity across PI3K isoforms and against mTOR [1]. Substituting this compound with a regioisomer or a close analog that alters the C2 substituent (e.g., methyl → methylsulfanyl) or repositions the methoxymethyl group consequently changes kinase selectivity, cellular potency, and physicochemical properties in ways that are not predictable without experimental head-to-head data [2].

Quantitative Evidence Guide: 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine vs. Structural Analogs


Physicochemical Differentiation: logP and PSA Comparison Against the C2-Methoxymethyl Regioisomer

The target compound (CAS 478043-19-5) bears the methoxymethyl substituent at the pyrimidine C6 position, whereas the closest commercially available regioisomer, 4‑[2‑(methoxymethyl)pyrimidin‑4‑yl]morpholine (CAS 118779‑74‑1), carries the same group at C2. This positional shift yields a computed logP of −0.0067 versus a higher hydrophilicity for the C2‑methoxymethyl regioisomer (C10H15N3O2, MW 209.24 g/mol, lacking the C2 methyl group). The target compound also has a PSA of 65.91 Ų, zero H‑bond donors, and four H‑bond acceptors . These values distinguish it from other morpholinopyrimidine analogs where different substituents (e.g., methylsulfanyl at C2 in CAS 338748‑03‑1) alter logP and PSA, directly impacting membrane permeability and oral bioavailability predictions .

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Minimum Purity Specification: 95% as Verified by Commercial Vendor Quality Control

The compound is supplied with a minimum guaranteed purity of 95% as specified by the vendor AKSci (Catalog No. 1596CF) . This purity level meets the threshold for reliable use in biochemical and cell-based assays, where impurities >5% can confound dose-response measurements and produce false-positive hits. In the broader morpholinopyrimidine building-block market, purity specifications for close analogs such as 4‑[6‑(methoxymethyl)‑2‑(methylsulfanyl)‑4‑pyrimidinyl]morpholine vary between 95% and 97% depending on the supplier . The 95% minimum provides a defined quality benchmark for procurement decisions.

Compound Procurement Quality Control Chemical Synthesis

Kinase Pharmacophore Compatibility: Morpholinopyrimidine Scaffold as a Privileged PI3K/mTOR Inhibitor Core

The morpholinopyrimidine scaffold has been extensively validated as an ATP-competitive kinase inhibitor pharmacophore, with the morpholine oxygen forming a critical hydrogen bond to the hinge-region amide backbone of PI3K and mTOR kinases [1]. Multiple morpholinopyrimidine derivatives have demonstrated dual PI3Kα/mTOR inhibition with IC50 values in the low nanomolar range—for example, a sulfonyl-substituted morpholinopyrimidine series achieved PI3Kα IC50 = 20 nM and mTOR IC50 = 189 nM [2]. While direct kinase-inhibition data for 4‑[6‑(methoxymethyl)‑2‑methylpyrimidin‑4‑yl]morpholine (CAS 478043‑19‑5) are not publicly available, its core scaffold is identical to that of characterized PI3K/mTOR inhibitors and differs from them only in the C2 and C6 substituent identity [3]. This scaffold-level evidence supports prioritization of this compound as a kinase-focused building block, but users must independently verify target engagement.

Kinase Inhibition PI3K/mTOR Pathway Pharmacophore Modeling

Structural Uniqueness Assessment: Substituent Pattern Differentiation from Commercially Available Close Analogs

A substructure search of the pyrimidine C2-methyl, C6-methoxymethyl, C4-morpholine substitution pattern reveals that CAS 478043‑19‑5 occupies a distinct chemical space relative to commercially available morpholinopyrimidine analogs. The closest analogs include 4‑[2‑(methoxymethyl)pyrimidin‑4‑yl]morpholine (CAS 118779‑74‑1; methoxymethyl at C2 rather than C6, no C2 methyl), 4‑[6‑(methoxymethyl)‑2‑(methylsulfanyl)pyrimidin‑4‑yl]morpholine (CAS 338748‑03‑1; methylsulfanyl replacing methyl), and 4‑(6‑methoxypyrimidin‑4‑yl)morpholine (methoxy replacing methoxymethyl) . The simultaneous presence of the C2 methyl and C6 methoxymethyl groups in the target compound is not duplicated by any readily available catalog compound, making it a potentially useful tool for probing steric and electronic SAR around the pyrimidine C2 and C6 vectors in kinase inhibitor programs.

Chemical Library Design Structure-Activity Relationship Chemical Biology

Highest-Confidence Application Scenarios for 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine Based on Current Evidence


Kinase-Focused Fragment Library Expansion for PI3K/mTOR Hit Identification

The morpholinopyrimidine core of CAS 478043‑19‑5 is a validated hinge-binding scaffold for PI3K and mTOR kinases [1]. Procurement of this compound at 95% purity enables its inclusion in fragment-screening libraries or as a core scaffold for parallel SAR expansion. Its unique C2‑methyl/C6‑methoxymethyl combination fills a gap in commercially available morpholinopyrimidine chemical space , allowing medicinal chemistry teams to probe whether dual C2/C6 substitution enhances isoform selectivity or metabolic stability relative to mono-substituted analogs.

Physicochemical Property Benchmarking for Oral Kinase Inhibitor Lead Optimization

With a computed logP of −0.0067, PSA of 65.91 Ų, zero H‑bond donors, and a single rotatable bond , CAS 478043‑19‑5 resides within favorable oral drug-like chemical space (no Rule-of-Five violations). This property profile supports its use as a reference compound for benchmarking how incremental structural modifications (e.g., replacing methoxymethyl with larger alkoxy groups) shift logP, solubility, and permeability in morpholinopyrimidine lead series.

Chemical Biology Probe Development Targeting the PI3K/Akt/mTOR Signaling Axis

The morpholinopyrimidine pharmacophore has been employed in multiple chemical probe campaigns aimed at dissecting PI3K isoform-specific signaling [1]. Although direct target-engagement data for CAS 478043‑19‑5 are lacking, the compound's scaffold compatibility with the ATP-binding pocket of class I PI3K enzymes and mTOR justifies its use as a starting point for structure-guided optimization into isoform-selective probe molecules. Researchers should combine procurement with in-house kinase profiling to establish selectivity fingerprints.

Substituent SAR Exploration Around Pyrimidine C2 and C6 Vectors

The simultaneous presence of a C2‑methyl group and a C6‑methoxymethyl group on the pyrimidine ring distinguishes CAS 478043‑19‑5 from all commercially available regioisomers and close analogs . This structural uniqueness makes the compound a valuable key intermediate for systematic SAR studies exploring how steric and electronic perturbations at the C2 and C6 positions modulate kinase inhibitory activity, cellular potency, and ADME properties within the morpholinopyrimidine series.

Quote Request

Request a Quote for 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.